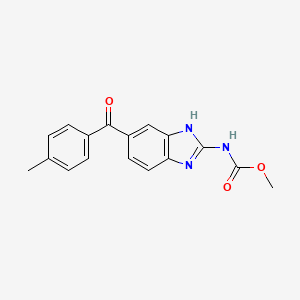
11-Mercaptoundecanoic Acid-d20
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Mercaptoundecanoic Acid-d20 is a deuterated version of 11-Mercaptoundecanoic Acid, which is an organic compound with the molecular formula C11H22O2S. This compound is characterized by the presence of a thiol group (-SH) and a carboxylic acid group (-COOH) at opposite ends of an eleven-carbon alkane chain. The deuterated form, this compound, contains deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 11-Mercaptoundecanoic Acid-d20 can be synthesized through several methods. One common approach involves the reaction of 11-bromoundecanoic acid with thiourea, followed by hydrolysis to yield 11-Mercaptoundecanoic Acid. The deuterated version can be prepared by using deuterated reagents in the synthesis process.
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of deuterated solvents and reagents to ensure the incorporation of deuterium atoms. The process may include steps such as:
- Bromination of undecanoic acid to form 11-bromoundecanoic acid.
- Reaction with thiourea to introduce the thiol group.
- Hydrolysis to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 11-Mercaptoundecanoic Acid-d20 undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
- **Reduction
Oxidation: Hydrogen peroxide or other oxidizing agents.
Propriétés
Numéro CAS |
170942-42-4 |
|---|---|
Formule moléculaire |
C11H22O2S |
Poids moléculaire |
238.477 |
Nom IUPAC |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosadeuterio-11-sulfanylundecanoic acid |
InChI |
InChI=1S/C11H22O2S/c12-11(13)9-7-5-3-1-2-4-6-8-10-14/h14H,1-10H2,(H,12,13)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2 |
Clé InChI |
GWOLZNVIRIHJHB-KHKAULECSA-N |
SMILES |
C(CCCCCS)CCCCC(=O)O |
Synonymes |
11-Mercaptoundecanoic-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-d20 _x000B_Acid; 11-Thioundecanoic Acid-d20; ω-Mercaptoundecanoic Acid-d20; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-Butyl-2,3,3-trimethyl-3H-benzo[E]indol-3-ium perchlorate](/img/structure/B585936.png)



![6,9,14,16,24-pentazahexacyclo[11.11.0.02,10.03,8.014,23.017,22]tetracosa-1(24),2,4,6,8,10,12,15,17,19,22-undecaene](/img/structure/B585942.png)


